H-Glu-OMe
Overview
Description
H-Glu-OMe, or the methyl ester of glutamic acid, is a derivative of the amino acid glutamic acid. While the provided papers do not directly discuss H-Glu-OMe, they do provide insights into the chemistry of glutamic acid and its derivatives, which can be extrapolated to understand H-Glu-OMe. Glutamic acid is a key amino acid in various biological processes, including protein synthesis and neurotransmission .
Synthesis Analysis
The synthesis of glutamic acid derivatives, such as H-Glu-OMe, typically involves the esterification of the carboxyl group of glutamic acid. Although the papers do not describe the synthesis of H-Glu-OMe specifically, they do mention the use of hydrogen peroxide as an oxidant to convert glucose to gluconic acid , which is a reaction that involves the transformation of a hydroxyl group to a carboxyl group. This reaction could potentially be adapted for the synthesis of glutamic acid derivatives by oxidizing the side chain carboxyl group.
Molecular Structure Analysis
The molecular structure of glutamic acid derivatives, including H-Glu-OMe, is characterized by the presence of an amino group and a carboxyl group (or its ester). The paper on the refined atomic model of glutamine synthetase provides detailed information on the coordination of glutamic acid residues within the active site of the enzyme, highlighting the importance of these functional groups in biological interactions .
Chemical Reactions Analysis
Glutamic acid and its derivatives are involved in various chemical reactions in biological systems. For instance, glutamic acid residues in enzymes participate in the coordination of metal ions, as seen in the active site of glutamine synthetase . The reactivity of the carboxyl or ester group in H-Glu-OMe would be similar, allowing it to engage in reactions pertinent to esterification or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Glu-OMe would be influenced by its functional groups. The ester group would make it more hydrophobic than glutamic acid, affecting its solubility and interaction with other molecules. The papers do not provide specific data on H-Glu-OMe, but the properties of glutamic acid and its role in protein structure and function are well documented . The interaction between glutamic acid residues and other amino acids, such as phenylalanine, can stabilize protein structures like alpha-helices .
Scientific Research Applications
Application
H-Glu-OMe is used in the modification of amino acids. The C-terminus carboxylic acid of amino acids typically needs to be protected, often as a methyl ester .
Method
Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This necessitates orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .
Results
The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
2. Antioxidant Activity
Application
H-Glu-OMe is used in the study of antioxidant activity of flavonoids .
Method
A quantitative structure – antioxidant activity relationship (QSAR) study of 36 flavonoids was performed using the partial least squares projection of latent structures (PLS) method .
Results
The PLS model gave a proper description and a suitable prediction of the antioxidant activities of a diverse set of flavonoids .
3. Hydrogel Fabrication
Application
H-Glu-OMe is used in the fabrication of supramolecular hybrid hydrogels .
Method
The hybrid hydrogels are developed with Fmoc-Glu-OMe, silver nanoparticles, and chitosan .
Results
The manuscript introduces a one-pot fabrication procedure for the preparation of these hydrogels from low-cost commercially available natural products through a “green” strategy .
4. Enzymatic Esterification and Transesterification
Application
H-Glu-OMe is used in enzymatic esterification and transesterification of N-protected Glu or Asp and synthesis of sweetener aspartam analogues .
Method
The reactions are carried out in water miscible organic solvents using a new glutamic acid specific endopeptidase, isolated from Bacillus licheniformis . The intermediate ester can be further subjected to catalytic aminolysis .
Results
The protocol allows for peptide couplings in a one-pot reaction starting from free carboxylic amino acid residues in two successive steps .
5. Antioxidant Activity of Flavonoids
Application
H-Glu-OMe is used in the study of antioxidant activity of flavonoids .
Method
A quantitative structure – antioxidant activity relationship (QSAR) study of 36 flavonoids was performed using the partial least squares projection of latent structures (PLS) method .
Results
The PLS model gave a proper description and a suitable prediction of the antioxidant activities of a diverse set of flavonoids .
6. Amino Acid Modification
Application
H-Glu-OMe is used in the modification of amino acids . The C-terminus carboxylic acid of amino acids typically needs to be protected, often as a methyl ester .
Method
Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This necessitates orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .
Results
The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
7. Peptide Synthesis
Application
H-Glu-OMe is used in the synthesis of dipeptides, which are produced via fermentative processes .
Method
The synthesis of dipeptides involves protecting all functional dipeptide groups (other than those involved in creating the peptide bond of amino acids), activating the protected amino acid of the free carboxyl group, and then having the activated amino acid react with the other protected amino acid .
Results
New methods have been developed for dipeptide synthesis, which have distinctive physiological capabilities, permitting them to possibly hasten dipeptide applications in various fields of scientific research .
8. Antimicrobial Peptides
Application
H-Glu-OMe is used in the study of histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs), which have potential multi-purpose applications .
Method
The study focuses on HRPs and GHRPs, discussing their sources, structures, abilities to act as antimicrobial peptides (AMPs) and/or cell-penetrating peptides (CPPs) and/or metal-chelating peptides (MCPs), potential to act as therapeutic drugs, advantages, and limitations of use .
Results
The study reinforces the functional versatility of HRPs and GHRPs, their scientific prominence, and potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .
9. β-Glucan from Ganoderma Species
Application
H-Glu-OMe is used in the study of β-Glucan from Ganoderma species .
Method
The study focuses on the physicochemical properties, structural characteristics, and bioactivity mechanisms of Ganoderma β-d-glucan, as well as its toxicological assessment and applications .
Results
The study provides a scientific foundation for the development and application of β-d-glucan in the fields of pharmaceuticals, functional foods, and cosmetics .
properties
IUPAC Name |
(4S)-4-amino-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331497 | |
Record name | H-Glu-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-OMe | |
CAS RN |
6384-08-3 | |
Record name | H-Glu-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamic Acid 1-Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.